molecular formula C20H18N2O3 B15088386 N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B15088386
M. Wt: 334.4 g/mol
InChI Key: FLQWILQLYNAHFK-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a complex organic compound with a unique structure that combines a pyrroloquinoline core with a dimethylphenyl group. This compound is of interest due to its potential biological and pharmaceutical applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 2,4-dimethylaniline with a suitable quinoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions. The goal is to develop a scalable and cost-effective process that can produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinoline ketone, while reduction of the carbonyl group can produce a quinoline alcohol .

Scientific Research Applications

N-(2,4-dimethylphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
  • N-(2,5-dimethylphenyl)-4-hydroxy-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Uniqueness

N-(2,4-dimethylphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is unique due to its specific substitution pattern and the presence of both hydroxyl and carbonyl functional groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C20H18N2O3/c1-11-6-7-15(12(2)10-11)21-19(24)16-18(23)14-5-3-4-13-8-9-22(17(13)14)20(16)25/h3-7,10,23H,8-9H2,1-2H3,(H,21,24)

InChI Key

FLQWILQLYNAHFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O)C

Origin of Product

United States

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